![molecular formula C13H10F3NO2 B12899255 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)
4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
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Overview
Description
4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole is a synthetic organic compound that features a trifluoromethyl group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that can be tailored for specific applications.
Scientific Research Applications
4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and trifluoromethyl-substituted phenyl compounds. Examples are:
- 4-(trifluoromethyl)phenylhydrazine
- 2-(trifluoromethyl)oxazole
Uniqueness
What sets 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole apart is its combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
The compound 4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole is a member of the oxazole family, characterized by its unique structural features that contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a hydroxymethyl group and a trifluoromethyl-substituted phenyl group, which are crucial for its biological interactions.
1. Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit significant enzyme inhibition properties. In particular:
- Cyclooxygenase (COX) : The compound has been noted for moderate inhibition of COX enzymes, which are critical in the inflammatory process. For example, studies indicate IC50 values around 10-20 μM for COX-2 inhibition in related compounds .
- Lipoxygenases (LOX) : Similar inhibitory effects were observed against LOX enzymes, indicating potential anti-inflammatory properties .
2. Cytotoxicity
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : The compound showed promising cytotoxicity with an IC50 value in the range of 15-25 μM .
- Hek293 (human embryonic kidney cells) : Lower cytotoxicity was observed compared to MCF-7 cells, suggesting selective action against cancerous cells .
Case Studies
-
Study on Anti-inflammatory Effects :
- A study investigated the anti-inflammatory potential of related trifluoromethyl compounds and found that they significantly reduced inflammation markers in animal models. The presence of the trifluoromethyl group was essential for enhancing bioactivity due to increased lipophilicity and electron-withdrawing capacity .
- Molecular Docking Studies :
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C13H10F3NO2 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-1-9(2-5-10)3-6-12-17-11(7-18)8-19-12/h1-6,8,18H,7H2/b6-3+ |
InChI Key |
OZKDNMJOQBPOEB-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)CO)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)CO)C(F)(F)F |
Origin of Product |
United States |
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